N4-Substituent vs. Unsubstituted Piperazine Structural Comparison
EFQCA (C23H21FN4O6) differs from its closest structural analog norfloxacin by the presence of a 4-nitrobenzoyl group covalently attached to the N4 position of the 7-piperazinyl substituent [1]. This modification increases the molecular weight from 319.33 Da (norfloxacin) to 468.4 Da (EFQCA), adds a nitroaromatic pharmacophore, and substantially increases lipophilicity [2]. While EFQCA and norfloxacin share the identical 1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid core, the N4 substitution creates a distinct chemical entity that cannot be considered interchangeable with the parent compound for any research application requiring defined molecular structure [1].
| Evidence Dimension | Molecular weight and N4-substituent identity |
|---|---|
| Target Compound Data | MW 468.4 g/mol; N4 = 4-nitrobenzoyl (C=O linked to 4-nitrophenyl ring) |
| Comparator Or Baseline | Norfloxacin: MW 319.33 g/mol; N4 = hydrogen (unsubstituted piperazine) |
| Quantified Difference | Molecular weight increase of 149.07 g/mol (46.7% larger); addition of C7H4NO3 moiety |
| Conditions | Calculated from molecular formulas; confirmed by elemental analysis, IR, and 1H-NMR in the primary synthesis study [1]. |
Why This Matters
Procurement of EFQCA rather than norfloxacin is essential when the experimental design requires the 4-nitrobenzoyl-modified pharmacophore, as the N4 substituent determines distinct target engagement, physicochemical properties, and metabolic fate.
- [1] Chen HC, Guo YC, Lu DR. Acta Pharmaceutica Sinica, 1991, 26(4): 299-302. PMID: 1659771. View Source
- [2] PubChem CID 131849 (EFQCA). National Center for Biotechnology Information. View Source
